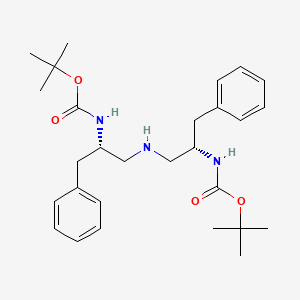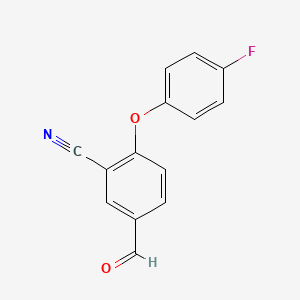
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate: is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to a central amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of a suitable amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Reaction with electrophiles to introduce new functional groups.
Oxidation and Reduction: Depending on the specific functional groups present, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is used as a building block in organic synthesis. Its protected amino groups allow for selective reactions without interference from the amine functionality.
Biology and Medicine: In medicinal chemistry, this compound can be used in the synthesis of peptide-based drugs and other bioactive molecules. The Boc protection strategy is commonly employed to protect amino groups during multi-step synthesis.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate depends on its specific application. In organic synthesis, the Boc groups protect the amino functionalities, allowing for selective reactions. In biological systems, the compound can act as a precursor to bioactive molecules, with the Boc groups being removed under physiological conditions to release the active amine .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: A compound with multiple Boc-protected amino groups used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis for protecting amino groups .
Uniqueness: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is unique due to its specific structure, which allows for selective reactions and the introduction of functional groups. Its dual Boc protection provides additional stability and selectivity in synthetic applications.
Eigenschaften
Molekularformel |
C28H41N3O4 |
|---|---|
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N3O4/c1-27(2,3)34-25(32)30-23(17-21-13-9-7-10-14-21)19-29-20-24(18-22-15-11-8-12-16-22)31-26(33)35-28(4,5)6/h7-16,23-24,29H,17-20H2,1-6H3,(H,30,32)(H,31,33)/t23-,24-/m0/s1 |
InChI-Schlüssel |
BVHBPPAMYYUYEG-ZEQRLZLVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CNC[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1,4-Dioxaspiro[4,5]dec-8-yl)-2,2,N-trimethylpropionamide](/img/structure/B8555879.png)








![6,8-Dimethyl-imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8555961.png)

